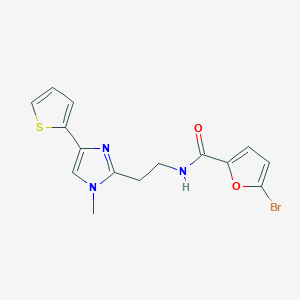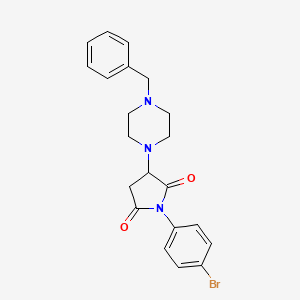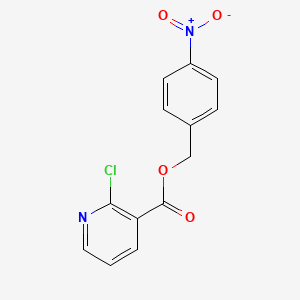
2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile (DCPC) is a chemical compound that has been widely studied in the fields of scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 164-166°C and a molecular weight of 271.05 g/mol. DCPC has been used in various applications due to its unique properties, such as its ability to act as a ligand, its low toxicity, and its low cost.
Scientific Research Applications
Structural and Optical Properties
The structural and optical properties of pyridine derivatives, including those similar to 2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile, have been a subject of research. Studies on compounds like 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (Ph-HPQ) reveal that these materials, in their thin film form, exhibit unique nanocrystallite dispersion in an amorphous matrix. The optical properties, determined through spectrophotometer measurements, include absorption parameters, molar extinction coefficient, and oscillator strength, contributing to their potential in photovoltaic applications and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
Further research into the photovoltaic properties of pyridine derivatives, like Ph-HPQ and its chlorophenyl substituted versions, demonstrates their efficacy in organic–inorganic photodiode fabrication. The photovoltaic properties under both dark and illuminated conditions, as well as the electrical properties of heterojunction diodes made from these compounds, highlight their potential in enhancing solar cell performance and electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Larvicidal and Antioxidant Activities
Derivatives of pyridine carbonitriles have been studied for their larvicidal and antioxidant activities. Compounds like dihydrophenanthroline-3-carbonitrile derivatives have shown promising results against larvae of Aedes aegypti and Culex quinquefasciatus, as well as significant antioxidant potential. This suggests their potential use in developing eco-friendly pest control agents and antioxidants (Bharathi, Roopan, Rahuman, & Rajakumar, 2014).
Corrosion Inhibition
Pyranopyrazole derivatives, including those structurally related to this compound, have been evaluated for their corrosion inhibition performance on mild steel in acidic environments. The high efficiency of these inhibitors suggests their potential application in protecting metals from corrosion, contributing to longer lifespans of industrial materials (Yadav, Gope, Kumari, & Yadav, 2016).
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O/c19-16-7-6-15(9-17(16)20)23-18-13(10-21)8-14(11-22-18)12-4-2-1-3-5-12/h1-9,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIRGFMSXGTZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)OC3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2864551.png)
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] adamantane-1-carboxylate](/img/structure/B2864553.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2864555.png)

![tert-butyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2864558.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2864560.png)
![(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2864563.png)
![tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2864564.png)



![6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one](/img/structure/B2864573.png)
